2-Ethyloctan-1-ol

Descripción general

Descripción

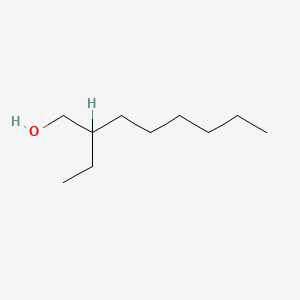

2-Ethyloctan-1-ol is an organic compound with the molecular formula C10H22O. It is a type of alcohol, specifically a primary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of an ethyl-substituted octane chain. This compound is also known by its IUPAC name, 2-ethyl-1-octanol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Ethyloctan-1-ol can be synthesized through various methods. One common approach involves the reduction of 2-ethyloctanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .

Industrial Production Methods

This process involves the reaction of 1-octene with synthesis gas (a mixture of hydrogen and carbon monoxide) in the presence of a rhodium or cobalt catalyst to form 2-ethyloctanal, which is subsequently hydrogenated to yield this compound .

Análisis De Reacciones Químicas

Types of Reactions

2-Ethyloctan-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-ethyloctanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to 2-ethyloctane using strong reducing agents.

Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert solvent.

Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) for converting the hydroxyl group to a better leaving group.

Major Products Formed

Oxidation: 2-ethyloctanoic acid.

Reduction: 2-ethyloctane.

Substitution: Various alkyl halides depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Weight : 158.28 g/mol

- Boiling Point : Approximately 195 °C

- Solubility : Soluble in organic solvents

The unique structure of 2-Ethyloctan-1-ol, characterized by an ethyl group at the second carbon of the octanol chain, influences its physical and chemical properties, making it suitable for specific applications.

Chemistry

This compound is primarily utilized as a solvent and intermediate in organic synthesis. Its ability to dissolve a variety of compounds makes it valuable in reaction mechanisms and the development of new synthetic pathways.

Biology

In biological research, this compound serves as a model compound for studying the metabolism of alcohols. It is metabolized by alcohol dehydrogenase enzymes to form 2-ethyloctanal, which can further oxidize to produce 2-ethyloctanoic acid. This metabolic pathway is crucial for understanding alcohol metabolism in living organisms.

Medicine

Research has explored the potential of this compound as a bioactive compound with various therapeutic properties:

- Antimicrobial Activity : Studies have shown significant antimicrobial effects against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its effectiveness:

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 0.8 |

| Pseudomonas aeruginosa | 1.0 |

- Anti-inflammatory Properties : In vitro studies indicate that it can inhibit pro-inflammatory cytokines like IL-6 and TNF-α, suggesting potential therapeutic applications in inflammatory diseases.

Industry

In industrial applications, this compound is used in the production of:

- Fragrances and Flavors : Its unique scent profile makes it suitable for use in perfumery and food flavoring.

- Plasticizers : It serves as an additive in polymers to enhance flexibility and durability.

Toxicological Profile

Understanding the toxicological aspects is crucial for safe application:

- Inhalation exposure may lead to mucous membrane irritation.

- The no-observed-effect level (NOEL) for chronic exposure has been established at 50 mg/kg body weight per day.

Case Study 1: Antimicrobial Effect in Food Preservation

A study investigated the use of this compound as a natural preservative in meat products. The addition significantly reduced microbial load while maintaining sensory attributes.

Case Study 2: Indoor Air Quality

Research highlighted the presence of this compound as a common indoor air pollutant from plasticizers used in building materials, emphasizing the need for monitoring indoor concentrations to mitigate health risks.

Mecanismo De Acción

The mechanism of action of 2-Ethyloctan-1-ol involves its interaction with various molecular targets. In biological systems, it is metabolized by alcohol dehydrogenase enzymes to form 2-ethyloctanal, which can further undergo oxidation to produce 2-ethyloctanoic acid. These metabolites can interact with cellular pathways, influencing processes such as cell signaling and energy metabolism .

Comparación Con Compuestos Similares

Similar Compounds

1-Octanol: Similar in structure but lacks the ethyl substitution.

2-Methyl-1-butanol: Another primary alcohol with a different carbon chain length and branching.

2-Ethylhexanol: Similar in having an ethyl group but with a shorter carbon chain.

Uniqueness

2-Ethyloctan-1-ol is unique due to its specific carbon chain length and branching, which confer distinct physical and chemical properties. Its higher molecular weight and branching result in different boiling points, solubility, and reactivity compared to its analogs .

Actividad Biológica

Introduction

2-Ethyloctan-1-ol, a branched-chain fatty alcohol with the chemical formula , is increasingly recognized for its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, anti-inflammatory, and toxicological profiles, supported by various research findings and case studies.

This compound is characterized by its hydrophobic nature and moderate volatility. It is primarily used as a solvent and in the synthesis of other chemical compounds. The compound's structure contributes to its biological activity, particularly in interactions with cellular membranes.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various pathogens using the broth microdilution method. The minimum inhibitory concentrations (MICs) were determined for several bacterial strains, showcasing the compound's potential as an antimicrobial agent.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 0.8 |

| Pseudomonas aeruginosa | 1.0 |

These findings suggest that this compound could be effective in formulations aimed at combating infections caused by these bacteria .

2. Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can inhibit inflammatory pathways. Specifically, it has been shown to reduce the production of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This activity may be attributed to its ability to modulate signaling pathways involved in inflammation.

A notable study reported that treatment with this compound led to a significant reduction in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels, indicating its potential for therapeutic applications in inflammatory diseases .

3. Toxicological Profile

Despite its beneficial properties, understanding the toxicological aspects of this compound is crucial for safe application. Studies have shown that inhalation exposure can lead to mucous membrane irritation in both animal models and human volunteers. The no-observed-effect level (NOEL) for chronic exposure was established at 50 mg/kg body weight per day, suggesting a relatively low risk when used appropriately .

Case Study: Indoor Air Quality

A comprehensive review highlighted the presence of this compound as a common indoor air pollutant, primarily released from plasticizers used in building materials. The study emphasized the need for monitoring and controlling indoor concentrations to mitigate health risks associated with prolonged exposure .

Metabolism and Excretion

The metabolism of this compound involves rapid conversion into various metabolites through enzymatic processes. Alcohol dehydrogenase and aldehyde dehydrogenase play crucial roles in this metabolic pathway, leading to the formation of glucuronide conjugates primarily excreted via urine .

Metabolic Pathway Overview

This metabolic efficiency suggests that while the compound is absorbed effectively through different routes (gastrointestinal tract and skin), it is also rapidly eliminated from the body, minimizing potential accumulation and toxicity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Ethyloctan-1-ol, and how can reaction efficiency be optimized?

- Methodological Answer : this compound is typically synthesized via Grignard reactions or hydroformylation of alkenes. To optimize efficiency:

- Use anhydrous conditions and inert atmospheres (e.g., nitrogen) to prevent side reactions.

- Monitor reaction progress with TLC (e.g., ethyl acetate as eluent) to confirm precursor consumption .

- Adjust catalyst loading (e.g., Rh or Co catalysts for hydroformylation) and temperature to enhance regioselectivity.

- Purify via fractional distillation or column chromatography, and validate purity using GC-MS .

Q. How should this compound be characterized to confirm structural identity and purity?

- Methodological Answer :

- Spectroscopy : Obtain H and C NMR spectra to confirm branching and hydroxyl group position. Compare peaks with PubChem data (e.g., 2-pentyloctan-1-ol in ) .

- Chromatography : Use GC-MS for purity assessment (>95%) and TLC (Rf comparison with standards) .

- Physical Properties : Measure boiling point, density, and refractive index against literature values .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in sealed containers away from oxidizers, in cool, dry environments .

- PPE : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Use fume hoods for volatile handling .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers design experiments to investigate the environmental biodegradation of this compound?

- Methodological Answer :

- Microbial Assays : Use OECD 301B guidelines with activated sludge. Monitor degradation via COD (Chemical Oxygen Demand) reduction over 28 days .

- Analytical Tools : Employ LC-MS/MS to track metabolite formation (e.g., carboxylic acids) and quantify residual alcohol .

- Controls : Include positive (glucose) and negative (sterile sludge) controls to validate microbial activity .

Q. How can contradictions in reported spectral data (e.g., NMR shifts) for this compound be resolved?

- Methodological Answer :

- Cross-Validation : Compare data across multiple techniques (e.g., IR for hydroxyl stretch vs. NMR for branching) .

- Reference Standards : Synthesize or procure certified reference materials to calibrate instruments .

- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict NMR shifts and reconcile discrepancies .

Q. What strategies mitigate low yields in large-scale syntheses of this compound?

- Methodological Answer :

- Reaction Engineering : Optimize mixing efficiency and heat transfer in batch reactors to minimize side products.

- Catalyst Screening : Test heterogeneous catalysts (e.g., zeolite-supported metals) for recyclability and selectivity .

- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to detect intermediate phases and adjust parameters dynamically .

Q. How do advanced computational models predict the physicochemical properties of this compound, and how do they compare with experimental data?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate logP (octanol-water partition coefficient) using software like GROMACS. Validate with shake-flask experiments .

- QSPR Models : Corolate structural descriptors (e.g., branching index) with boiling points via multivariate regression .

- Limitations : Address deviations (e.g., solvent effects in simulations) by refining force fields or including explicit solvent models .

Q. Characterization Methods for this compound

| Technique | Purpose | Key Parameters | References |

|---|---|---|---|

| H NMR | Confirm branching and -OH position | δ 0.8–1.5 (alkyl), δ 3.6 (–CH2OH) | |

| GC-MS | Purity assessment | Retention time matching, molecular ion peak | |

| FTIR | Hydroxyl group identification | Broad peak ~3300 cm (O–H stretch) | |

| TLC (Ethyl Acetate) | Monitor reaction progress | Rf comparison with standards |

Propiedades

IUPAC Name |

2-ethyloctan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-3-5-6-7-8-10(4-2)9-11/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTRVTKUOKQWGMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10942780 | |

| Record name | 2-Ethyloctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20592-10-3 | |

| Record name | 2-Ethyl-1-octanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20592-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyloctan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020592103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyloctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyloctan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.